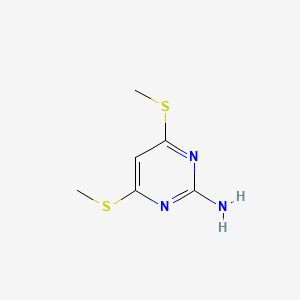

4,6-Bis(methylsulfanyl)pyrimidin-2-amine

Description

4,6-Bis(methylsulfanyl)pyrimidin-2-amine is a pyrimidine derivative characterized by two methylsulfanyl (-SMe) groups at positions 4 and 6 and an amine group at position 2. Notably, this compound is listed as discontinued in commercial catalogs , which may reflect challenges in synthesis, stability, or niche demand.

Propriétés

IUPAC Name |

4,6-bis(methylsulfanyl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3S2/c1-10-4-3-5(11-2)9-6(7)8-4/h3H,1-2H3,(H2,7,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZEWMTHJSFWPQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=NC(=N1)N)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20285296 | |

| Record name | 4,6-bis(methylsulfanyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20285296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6339-72-6 | |

| Record name | NSC41316 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41316 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,6-bis(methylsulfanyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20285296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Bis(methylsulfanyl)pyrimidin-2-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available pyrimidine derivatives.

Methylation: The pyrimidine derivative undergoes methylation using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).

Thioether Formation: The methylated pyrimidine is then treated with a thiol, such as methyl mercaptan (CH3SH), under basic conditions to introduce the methylsulfanyl groups.

The reaction conditions often involve refluxing the reactants in an appropriate solvent, such as dimethylformamide (DMF), for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 4,6-Bis(methylsulfanyl)pyrimidin-2-amine can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors may be employed to enhance reaction efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

4,6-Bis(methylsulfanyl)pyrimidin-2-amine can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: The compound can be reduced to remove the methylsulfanyl groups, typically using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: H2O2, m-CPBA, acetic acid as solvent, room temperature to mild heating.

Reduction: LiAlH4, ether or tetrahydrofuran (THF) as solvent, low temperature.

Substitution: Nucleophiles such as alkyl halides, solvents like DMF or DMSO, elevated temperatures.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: De-methylsulfanylated pyrimidine derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Properties

4,6-Bis(methylsulfanyl)pyrimidin-2-amine exhibits significant potential as an anticancer agent. Its mechanism primarily involves the inhibition of Aurora kinase A (AURKA), which is crucial for cell cycle regulation. Inhibition of AURKA leads to reduced phosphorylation at Thr283, causing cell cycle arrest at the G2/M phase and inducing apoptosis in cancer cells such as HCT116 (human colon cancer cells) .

Table 1: Anticancer Activity Data

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HCT116 (Colon) | 9.8 |

| MDA-MB-231 (Breast) | 10.5 |

| HepG2 (Liver) | 12.3 |

| A549 (Lung) | 14.7 |

This table summarizes the inhibitory concentration (IC50) values for various cancer cell lines, indicating the compound's effectiveness against different types of cancer.

Antimicrobial Effects

In addition to its anticancer properties, 4,6-Bis(methylsulfanyl)pyrimidin-2-amine has shown promising antimicrobial activity. Research indicates that modifications to its structure can enhance its efficacy against resistant strains of bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). For example, certain derivatives have demonstrated minimum inhibitory concentration (MIC) values as low as 2 µg/mL against these pathogens .

Table 2: Antimicrobial Activity Data

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Derivative A | 2 | MRSA |

| Derivative B | 4 | VRE |

Chemical Synthesis and Applications

The synthesis of 4,6-Bis(methylsulfanyl)pyrimidin-2-amine typically involves multi-step reactions starting from simpler precursors. The compound serves as a building block for synthesizing more complex molecules in medicinal chemistry and material science .

Industrial Applications

Due to its diverse biological activities, pyrimidine derivatives like 4,6-Bis(methylsulfanyl)pyrimidin-2-amine are utilized in the production of pharmaceuticals and agrochemicals .

Case Studies

Several studies have highlighted the potential applications of this compound:

- Study on Cancer Cell Lines : A notable investigation into the effects of 4,6-Bis(methylsulfanyl)pyrimidin-2-amine on HCT116 cells revealed significant apoptosis through caspase activation. This underscores its potential for further development as an anticancer therapeutic .

- Antimicrobial Efficacy : Research exploring various pyrimidine derivatives showed that structural modifications could enhance antimicrobial activity against resistant bacterial strains, suggesting a promising avenue for drug development .

Mécanisme D'action

The mechanism by which 4,6-Bis(methylsulfanyl)pyrimidin-2-amine exerts its effects depends on its application:

Biological Targets: In medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity. The methylsulfanyl groups can enhance binding affinity and specificity.

Fluorescent Probes: As a fluorescent probe, the compound binds selectively to metal ions, causing a change in fluorescence that can be detected and measured.

Comparaison Avec Des Composés Similaires

Substituent Effects on Physicochemical Properties

The table below summarizes key pyrimidin-2-amine derivatives and their properties:

Key Observations:

- Molecular Weight and Solubility : Bulky substituents (e.g., phenyl, 2-chlorophenyl) increase molecular weight and likely reduce aqueous solubility compared to methyl or ethyl derivatives.

- Thermal Stability : Ethylsulfanyl derivatives exhibit higher boiling points (413.7°C) than methyl analogs due to increased van der Waals interactions .

- Electronic Effects : Electron-withdrawing groups (e.g., -Cl, -OCHF2) may enhance electrophilicity at the pyrimidine core, influencing reactivity in cross-coupling or nucleophilic substitution reactions .

Activité Biologique

4,6-Bis(methylsulfanyl)pyrimidin-2-amine is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article synthesizes available research findings, including mechanisms of action, biological effects, and case studies, while providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of 4,6-Bis(methylsulfanyl)pyrimidin-2-amine consists of a pyrimidine ring with two methylsulfanyl groups attached at the 4 and 6 positions and an amine group at the 2 position. Its molecular formula is C7H10N4S2, with a molecular weight of 218.31 g/mol.

Table 1: Basic Properties of 4,6-Bis(methylsulfanyl)pyrimidin-2-amine

| Property | Value |

|---|---|

| Molecular Formula | C7H10N4S2 |

| Molecular Weight | 218.31 g/mol |

| CAS Number | 6339-72-6 |

| Solubility | Soluble in DMSO |

The biological activity of 4,6-Bis(methylsulfanyl)pyrimidin-2-amine can be attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. Its ability to form hydrogen bonds and hydrophobic interactions through the methylsulfanyl groups enhances binding affinity to target enzymes.

- Receptor Modulation : Research indicates that this compound may modulate receptor activity, particularly in the context of neurodegenerative disorders. For instance, it has been studied for its effects on neuronal nitric oxide synthase (nNOS), which is crucial for regulating nitric oxide levels in the brain .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrimidines similar to 4,6-Bis(methylsulfanyl)pyrimidin-2-amine exhibit antibacterial properties against strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 2 μg/mL .

Table 2: Antimicrobial Activity Data

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| Compound A | MRSA | 2 |

| Compound B | VRE | 8 |

| 4,6-Bis(methylsulfanyl)pyrimidin-2-amine | Not directly tested | N/A |

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to or derived from 4,6-Bis(methylsulfanyl)pyrimidin-2-amine:

Table 3: Summary of Case Studies

Q & A

Q. What are the standard synthetic routes for introducing methylsulfanyl groups into pyrimidine derivatives, and how are reaction conditions optimized?

The introduction of methylsulfanyl groups typically involves nucleophilic substitution or alkylation reactions. For example, alkylation of 4,6-dihydroxypyrimidine with methyl disulfide or methylthiol reagents under basic conditions (e.g., t-BuOK) can yield the target compound. Mechanochemical grinding, as demonstrated in related syntheses, enhances reaction efficiency by reducing solvent use and improving mixing . Reaction progress is monitored via TLC, and purification involves recrystallization from mixed solvents (e.g., dichloromethane/methanol) .

Q. Which spectroscopic techniques are most effective for characterizing 4,6-Bis(methylsulfanyl)pyrimidin-2-amine?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming substitution patterns on the pyrimidine ring, while mass spectrometry (MS) verifies molecular weight. Infrared (IR) spectroscopy identifies functional groups like C–S and N–H stretches. For crystalline derivatives, X-ray diffraction provides definitive structural confirmation .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX refinement resolve challenges in determining the crystal structure of sulfur-containing pyrimidines?

Sulfur atoms introduce significant electron density, complicating phase determination. Using SHELX software (e.g., SHELXL97), researchers can refine structures by constraining hydrogen atoms geometrically and applying multi-scan absorption corrections (SADABS). For example, in related compounds, π-π stacking interactions (3.58 Å spacing) and torsional angles (e.g., C–S–C = 107.2°) are precisely resolved through high-resolution data (R factor = 0.046) .

Q. What role do supramolecular interactions (e.g., π-π stacking) play in the material properties of pyrimidine derivatives?

In nonlinear optical (NLO) materials, π-π stacking between pyrimidine and aromatic rings enhances charge-transfer efficiency. For instance, 4,6-Bis[4-(benzylsulfanyl)styryl] derivatives exhibit two-photon absorption due to extended conjugation and planar molecular arrangements (dihedral angles <9°). These interactions are quantified via crystallographic data and correlated with NLO performance in applications like optical data storage .

Q. How should researchers address discrepancies in reported crystallographic parameters for structurally similar compounds?

Discrepancies in unit cell parameters or bond angles may arise from temperature, radiation source (MoKα vs. CuKα), or refinement protocols. Cross-validating data with multiple software suites (e.g., SHELX vs. OLEX2) and referencing high-quality datasets (I > 2σ) improves reliability. For example, triclinic systems (space group P1) require careful handling of anisotropic displacement parameters to avoid overfitting .

Q. What methodological strategies enhance the mechanochemical synthesis of pyrimidine derivatives for scalable research?

Optimizing grinding time (e.g., 20–30 minutes) and reagent stoichiometry improves yield (up to 50% in reported cases). Solvent-free conditions reduce byproducts, while post-synthetic dispersion in methanol aids purification. This approach is particularly effective for air- or moisture-sensitive reactions, enabling green chemistry applications .

Methodological Considerations

- Crystallography : Use Bruker SMART CCD detectors with MoKα radiation (λ = 0.71073 Å) for high-resolution data. Refine H-atom positions using riding models (C–H = 0.93–0.96 Å) .

- Data Analysis : Employ Rint values (<0.03) to assess data quality. For twinned crystals, SHELXL’s TWIN command resolves overlapping reflections .

- Synthesis : Prioritize mechanochemical methods for rapid, solvent-free reactions. Monitor intermediates via LC-MS to track regioselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.